molecular formula C12H12N2O3 B13659241 Methyl 2-amino-7-methoxyquinoline-3-carboxylate

Methyl 2-amino-7-methoxyquinoline-3-carboxylate

Cat. No.: B13659241
M. Wt: 232.23 g/mol
InChI Key: PBXCEHQGBJDWPS-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-methoxyquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety. This particular compound has gained attention due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-7-methoxyquinoline-3-carboxylate typically involves the reaction of 2-amino-7-methoxyquinoline with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow reactors to enhance reaction efficiency and yield. The use of strong acids or bases as catalysts in these reactors helps in achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-7-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

  • 2-Amino-7-methoxyquinoline-3-carboxylate
  • 2-Amino-6-methoxyquinoline-3-carboxylate
  • 2-Amino-4-methoxyquinoline-3-carboxylate

Comparison: Methyl 2-amino-7-methoxyquinoline-3-carboxylate stands out due to its unique methoxy group at the 7th position, which enhances its chemical stability and biological activity compared to other similar compounds. This structural uniqueness contributes to its higher efficacy in various applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 2-amino-7-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-16-8-4-3-7-5-9(12(15)17-2)11(13)14-10(7)6-8/h3-6H,1-2H3,(H2,13,14)

InChI Key

PBXCEHQGBJDWPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C(=O)OC)N

Origin of Product

United States

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